Meso-lanthionine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

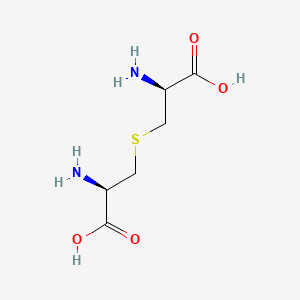

Meso-lanthionine is the meso-isomer of lanthionine. It is a key constituent of bacterial peptidoglycan type A51 and A3delta. It is a lanthionine, a L-cysteine derivative and a D-cysteine derivative.

科学研究应用

Therapeutic Applications

Meso-lanthionine is primarily recognized for its potential in therapeutic applications, particularly as a component of lantibiotics—antimicrobial peptides that exhibit activity against antibiotic-resistant bacteria. The following are key therapeutic uses:

- Antimicrobial Properties : this compound is integral to the structure of lantibiotics, which are known for their potent antimicrobial effects. These compounds have shown effectiveness against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Antiviral Activity : Recent studies suggest that certain lantibiotics, which include this compound, may possess antiviral properties. This expands their potential use beyond bacterial infections to include viral diseases .

- Immunomodulation : this compound has been implicated in the modulation of immune responses. It activates human epithelial cells through the nucleotide-binding oligomerization domain (NOD) receptors, specifically NOD1, which plays a crucial role in innate immunity by recognizing bacterial components . This activation can lead to the production of antimicrobial factors and cytokines, enhancing the body's defense mechanisms against infections.

Immunological Applications

The immunological significance of this compound lies in its interaction with immune receptors:

- NOD1 Activation : this compound acts as a ligand for NOD1, which is involved in detecting peptidoglycan components from Gram-negative bacteria. This interaction triggers signaling pathways that lead to an immune response, highlighting its potential as an immunotherapeutic agent .

- Cytokine Production : Studies have demonstrated that this compound can induce cytokine production in human monocytic cells when combined with specific agents like cytochalasin D. This suggests its role in enhancing immune responses during bacterial infections .

Biotechnological Applications

This compound's unique properties also lend themselves to various biotechnological applications:

- Peptide Synthesis : this compound can be synthesized chemically and incorporated into peptide sequences for research and therapeutic purposes. Its incorporation into synthetic peptides can enhance stability and bioactivity, making it valuable in drug development .

- Vaccine Development : Given its ability to stimulate immune responses, this compound could be explored as an adjuvant in vaccine formulations. By enhancing the immunogenicity of vaccine components, it may improve vaccine efficacy against bacterial infections.

Case Studies and Research Findings

Numerous studies have documented the applications and benefits of this compound:

These findings underscore the diverse applications of this compound across therapeutic, immunological, and biotechnological domains.

属性

CAS 编号 |

922-56-5 |

|---|---|

分子式 |

C6H12N2O4S |

分子量 |

208.24 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

InChI 键 |

DWPCPZJAHOETAG-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N |

手性 SMILES |

C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |

规范 SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。